molecular formula C5H7BF5K B2960086 Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate CAS No. 2416056-32-9

Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate

Cat. No.: B2960086
CAS No.: 2416056-32-9
M. Wt: 212.01
InChI Key: WXSRQWYFCSKBAE-UHFFFAOYSA-N
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Description

Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate is a specialized organotrifluoroborate reagent valued in synthetic chemistry for its stability and utility in constructing complex molecules. These reagents are widely used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where they serve as robust partners for the introduction of the structurally unique (2,2-difluoro-3,3-dimethylcyclopropyl) group. The difluorinated cyclopropyl moiety is a motif of significant interest in medicinal and agrochemical research due to its potential to modulate the physicochemical properties, metabolic stability, and biological activity of lead compounds. The compound is typically a solid with a high melting point (>300 °C is common for similar salts) and requires careful handling[CITATION:4]. As a member of the potassium trifluoroborate family, it offers advantages over boronic acids, including enhanced stability to purification and storage, while still reacting efficiently under appropriate conditions. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult safety data sheets and conduct a thorough literature review for the latest applications and handling protocols.

Properties

IUPAC Name

potassium;(2,2-difluoro-3,3-dimethylcyclopropyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BF5.K/c1-4(2)3(5(4,7)8)6(9,10)11;/h3H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSRQWYFCSKBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1C(C1(F)F)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416056-32-9
Record name potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroboranuide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate typically involves the reaction of 2,2-difluoro-3,3-dimethylcyclopropylboronic acid with potassium trifluoroborate under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a building block for complex molecular structures.

Biology: It has applications in bioconjugation techniques, where it is used to label biomolecules for imaging and tracking purposes.

Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in the synthesis of pharmaceuticals.

Industry: Its unique properties make it valuable in the development of advanced materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate exerts its effects involves its interaction with various molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical applications.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s unique 2,2-difluoro-3,3-dimethylcyclopropyl substituent introduces steric hindrance from the cyclopropane ring and methyl groups, along with electronic effects from fluorine atoms. Key comparisons with similar compounds include:

Compound Name Substituent Features Steric Effects Electronic Effects
Potassium (2,3-difluorobenzyl)trifluoroborate Difluorobenzyl Moderate (aromatic ring) Electron-withdrawing (F atoms)
Potassium 3-phenylpropyltrifluoroborate Phenylpropyl Low (linear alkyl) Electron-donating (aryl)
Potassium (2-chloro-5-fluoro-3-methylphenyl)trifluoroborate Chloro, fluoro, methyl Moderate (methyl) Mixed (F and Cl)
Potassium (E)-(2-(1-tosylindol-3-yl)vinyl)trifluoroborate Indolyl vinyl High (bulky indole) Electron-deficient (vinyl)

Key Observations :

  • Fluorine atoms enhance stability and electron-withdrawing effects, facilitating oxidative addition in cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

Potassium trifluoroborates are pivotal in palladium-catalyzed cross-couplings. Substituents significantly influence reactivity:

Compound Type Reaction Efficiency Typical Yields Optimized Conditions
Alkoxymethyltrifluoroborates High 70–90% 3 equiv alkoxide, Soxhlet extraction
Aryltrifluoroborates (e.g., phenylpropyl) Moderate 60–80% PdCl₂(dppf), Cs₂CO₃, toluene/water
Heteroaryltrifluoroborates (e.g., indolyl) Variable 50–75% High-temperature conditions

Target Compound Implications :

  • The cyclopropyl group may require tailored conditions (e.g., elevated temperatures or bulky ligands) to mitigate steric hindrance.
  • Fluorine substituents could enhance oxidative addition rates compared to non-fluorinated analogs .

Research Findings and Trends

  • Steric vs. Electronic Balance : Bulky substituents like cyclopropane improve selectivity but may necessitate reaction optimization .
  • Fluorine Impact: Fluorinated trifluoroborates exhibit superior stability and reactivity in cross-couplings compared to non-fluorinated analogs .
  • Emerging Applications : Cyclopropane-containing trifluoroborates are under exploration for chiral synthesis and enantioselective catalysis .

Biological Activity

Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate is a compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique structural features and biological properties. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroborate group attached to a cyclopropane structure that is further substituted with difluoro and dimethyl groups. Its molecular formula is C7H8F5BC_7H_8F_5B, and it exhibits significant lipophilicity due to the fluorinated groups, which can influence its biological interactions.

The biological activity of this compound primarily arises from its ability to function as a boron-containing electrophile. Boron compounds are known for their role in enzyme inhibition and as potential therapeutic agents in cancer treatment. The trifluoroborate moiety can participate in various chemical reactions that may lead to the formation of biologically active species.

Toxicity Profile

According to safety data, this compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) . This toxicity profile necessitates careful handling in laboratory settings.

Synthesis

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of 2,2-difluoro-3,3-dimethylcyclopropanol with boron trifluoride in the presence of potassium salts. This method allows for the efficient incorporation of the trifluoroborate group.

Research Findings and Case Studies

Table 1: Summary of Biological Studies

Study ReferenceObjectiveFindings
Synthesis and biological evaluation of difluorocyclopropanesIdentified potential anti-cancer activity in vitro.
Toxicological assessmentEstablished safety profile highlighting acute toxicity.
Reaction mechanism explorationDemonstrated reactivity with nucleophiles leading to complex formation.

Case Study: Cancer Therapeutics

A notable study investigated the use of difluorocyclopropane derivatives in cancer therapy. Researchers found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in tumor growth .

Q & A

Q. What are the advantages of using potassium trifluoroborates over boronic acids in Suzuki-Miyaura (SM) coupling reactions?

Potassium trifluoroborates (RBF₃K) are air-stable, moisture-resistant, and less prone to protodeboronation compared to boronic acids. Their stability allows for easier handling and storage. During SM coupling, endogenous fluoride ions released from RBF₃K activate the palladium catalyst and suppress side reactions like homocoupling, leading to higher yields (e.g., >95% in aqueous THF vs. variable yields with boronic acids) .

Q. How can potassium trifluoroborates be synthesized, and what purification methods are effective?

A common method involves reacting boronic acids with potassium hydrogen fluoride (KHF₂) in aqueous conditions. For example, potassium bromomethyltrifluoroborate (precursor for alkoxymethyl derivatives) is synthesized via SN2 displacement, followed by Soxhlet extraction to isolate the product from inorganic salts due to low solubility in organic solvents .

Q. What solvent systems are optimal for SM coupling with potassium trifluoroborates?

Aqueous tetrahydrofuran (THF/H₂O, 10:1) is superior to toluene/water (3:1) for minimizing protodeboronation. The polar aprotic nature of THF enhances transmetalation efficiency, while water facilitates base dissolution. This system reduces side products (<2% vs. 32% coupling yield in toluene) .

Advanced Research Questions

Q. How do endogenous fluoride and boronic acid influence the SM coupling mechanism of potassium trifluoroborates?

Fluoride ions from RBF₃K hydrolysis activate Pd catalysts by displacing ligands (e.g., chloride), accelerating oxidative addition. Concurrently, boronic acid intermediates (formed via hydrolysis) participate in transmetalation. However, excess fluoride can inhibit the reaction by forming unreactive [Pd-F] complexes, necessitating precise base titration (e.g., 3 equiv. K₂CO₃) .

Q. What strategies mitigate side reactions like ipso-hydroxylation during trifluoroborate applications?

Ipso-hydroxylation of aryl trifluoroborates can occur under oxidative conditions (e.g., air/ascorbate). To suppress this, use inert atmospheres and chelating ligands (e.g., SPhos) that stabilize Pd intermediates. Alternatively, optimize reaction time (e.g., ≤24 h) and avoid strong oxidizers .

Q. How does steric hindrance in cyclopropane-derived trifluoroborates affect cross-coupling efficiency?

The 2,2-difluoro-3,3-dimethylcyclopropyl group introduces steric bulk, slowing transmetalation. To enhance reactivity:

  • Use high Pd loading (5–10 mol%) and bulky ligands (XPhos).
  • Elevate temperature (80–100°C) to overcome kinetic barriers.
  • Pre-activate the catalyst with KF to accelerate ligand exchange .

Q. Can potassium trifluoroborates undergo functional group interconversion (FGI) without C-B bond cleavage?

Yes. For example, bromomethyltrifluoroborate (KBrCH₂BF₃) undergoes SN2 displacement with alkoxides to yield alkoxymethyl derivatives. Key considerations:

  • Use polar solvents (DMF) to stabilize transition states.
  • Avoid protic solvents to prevent hydrolysis.
  • Employ 3 equiv. alkoxide for complete conversion .

Key Methodological Recommendations

  • Catalyst Activation: Pre-treat Pd(OAc)₂ with KF (1.5 equiv.) to generate active [Pd-F] species .
  • Side Reaction Monitoring: Use ¹⁹F NMR to track fluoride release and adjust base stoichiometry dynamically .
  • Purification: For hydrophilic trifluoroborates, employ continuous Soxhlet extraction with acetone to isolate products ≥95% purity .

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